An In-depth Technical Guide to the Chemical Properties of Octylsilane
An In-depth Technical Guide to the Chemical Properties of Octylsilane
For Researchers, Scientists, and Drug Development Professionals
Octylsilane and its derivatives are key organosilicon compounds utilized in a broad range of applications, from creating hydrophobic surfaces in materials science to the functionalization of nanoparticles in advanced drug delivery systems. Their utility is fundamentally governed by the chemistry of the silane headgroup and the long alkyl chain. This technical guide provides a comprehensive overview of the chemical properties of octylsilane, with a focus on its reactivity, surface modification capabilities, and the implications for biological applications.
Core Chemical Properties and Reactivity
The foundational chemical reactivity of octylsilane precursors, such as octyltrichlorosilane (C8H17Cl3Si) or octyltriethoxysilane (C8H17Si(OC2H5)3), revolves around the hydrolysis of the labile groups attached to the silicon atom, followed by a condensation reaction. This two-step process is the cornerstone of their application in forming stable, covalently bound surface modifications.
Hydrolysis
The initial and critical step is the hydrolysis of the chloro- or alkoxy- groups by water. This reaction can be catalyzed by either acidic or alkaline conditions and results in the formation of a reactive silanol intermediate (Si-OH). The rate of hydrolysis is slowest at a neutral pH of 7.[1] For octyltrichlorosilane, the reaction proceeds as follows:
C₈H₁₇SiCl₃ + 3H₂O → C₈H₁₇Si(OH)₃ + 3HCl
For octyltriethoxysilane, the reaction is:
C₈H₁₇Si(OC₂H₅)₃ + 3H₂O → C₈H₁₇Si(OH)₃ + 3C₂H₅OH
The presence of water is crucial, and it can be introduced intentionally or be present as trace amounts in the solvent or adsorbed on the substrate surface.
Condensation
The newly formed reactive silanol groups can then undergo condensation in two ways:
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Intermolecular Condensation: Silanol groups on adjacent octylsilane molecules react to form a polysiloxane network (Si-O-Si).
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Surface Reaction: The silanol groups react with hydroxyl (-OH) groups present on a substrate surface (e.g., silica, glass, or metal oxides) to form a stable, covalent Si-O-Substrate bond.
This condensation reaction is responsible for the formation of robust, self-assembled monolayers (SAMs) on various substrates.[2]
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of octylsilane and its common precursors.
| Property | Value | Reference |
| Molecular Formula | C₈H₂₀Si | [3] |
| Molecular Weight | 144.33 g/mol | [3] |
| Density | 0.746 g/cm³ | [4] |
| Boiling Point | 158.0 ± 9.0 °C at 760 mmHg | [4] |
| Melting Point | < 0 °C | [4] |
| Flash Point | 49.3 ± 18.7 °C | [4] |
| Refractive Index | 1.425 | [4] |
| Vapor Pressure | 3.5 ± 0.3 mmHg at 25°C | [4] |
Table 1: Physical Properties of Octylsilane.
| Precursor | Water Contact Angle (Advancing) on Silicon | Monolayer Thickness (Ellipsometry) | Reference |
| Octylsilane | ~103° | ~1.2 nm | [5][6] |
| Octadecylsilane (for comparison) | ~110° | ~2.5 nm | [5] |
Table 2: Properties of Self-Assembled Monolayers (SAMs) from Alkylsilanes.
Spectroscopic Data
The structural characterization of octylsilane and its derivatives is typically performed using a combination of spectroscopic techniques.
| Technique | Key Features and Predicted Chemical Shifts (δ, ppm) or Wavenumbers (cm⁻¹) |
| ¹H NMR | Signals corresponding to the protons of the octyl chain (typically in the range of 0.8-1.5 ppm) and, if present, protons on the silicon atom (Si-H) which appear further downfield. |
| ¹³C NMR | Resonances for the eight carbon atoms of the octyl group. For octyltriethoxysilane, characteristic peaks for the ethoxy groups would also be present. |
| FTIR | Characteristic vibrational bands include C-H stretching (around 2850-2960 cm⁻¹), Si-C stretching, and for derivatives, Si-O-C stretching (for alkoxysilanes) or Si-Cl stretching (for chlorosilanes). The presence of Si-OH groups after hydrolysis can be observed around 3200-3700 cm⁻¹ (broad) and 850-950 cm⁻¹. |
| Mass Spec | The mass spectrum of octylsilane would show a molecular ion peak corresponding to its molecular weight, along with fragmentation patterns characteristic of the loss of alkyl fragments. |
Table 3: Summary of Spectroscopic Data for Octylsilane and its Derivatives.
Experimental Protocols
Protocol 1: Formation of an Octylsilane Self-Assembled Monolayer (SAM) on a Silicon Substrate
This protocol outlines a general procedure for creating a hydrophobic surface on a silicon wafer using an octylsilane precursor.
Materials:
-
Silicon wafers
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Octyltrichlorosilane or Octyltriethoxysilane
-
Anhydrous toluene or hexane
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Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Deionized water
-
Ethanol
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Nitrogen gas
Methodology:
-
Substrate Cleaning and Hydroxylation:
-
Cut silicon wafers to the desired size.
-
Immerse the wafers in Piranha solution for 30-60 minutes to clean and hydroxylate the surface. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the wafers thoroughly with deionized water.
-
Dry the wafers under a stream of nitrogen gas.
-
-
Silanization Solution Preparation:
-
In a clean, dry glass container inside a glovebox or under an inert atmosphere, prepare a dilute solution (e.g., 1-5 mM) of the octylsilane precursor in an anhydrous solvent like toluene or hexane.
-
-
SAM Formation:
-
Immerse the clean, dry, hydroxylated silicon wafers in the silanization solution.
-
Allow the reaction to proceed for a period ranging from 30 minutes to several hours. The reaction time can be optimized based on the desired monolayer quality.
-
-
Rinsing and Curing:
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Remove the substrates from the silanization solution.
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Rinse the coated wafers thoroughly with the pure anhydrous solvent to remove any non-covalently bonded molecules.
-
Follow with a rinse in ethanol.
-
Dry the substrates with a stream of nitrogen gas.
-
Optionally, the coated substrates can be cured by heating in an oven (e.g., at 110-120 °C for 10-15 minutes) to promote further cross-linking within the monolayer.
-
Protocol 2: Analysis of Hydrolysis and Condensation by FTIR Spectroscopy
This protocol describes a method to monitor the chemical changes during the hydrolysis and condensation of an octyltriethoxysilane.
Materials:
-
Octyltriethoxysilane
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl) or Ammonia (NH₃) as a catalyst
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory
Methodology:
-
Reaction Mixture Preparation:
-
Prepare a solution of octyltriethoxysilane in ethanol.
-
In a separate container, prepare an aqueous solution with the desired pH by adding a small amount of HCl or NH₃ to deionized water.
-
-
Initiation of Reaction and Data Acquisition:
-
Record a background spectrum on the clean ATR crystal.
-
Place a small amount of the initial octyltriethoxysilane/ethanol solution on the ATR crystal and record the initial spectrum.
-
Add the aqueous catalyst solution to the silane solution to initiate hydrolysis and immediately begin collecting spectra at regular time intervals.
-
-
Data Analysis:
-
Monitor the disappearance of the Si-O-C stretching bands (around 1080-1100 cm⁻¹) which indicates the hydrolysis of the ethoxy groups.
-
Observe the appearance and growth of a broad O-H stretching band (around 3200-3700 cm⁻¹) and Si-OH bands (around 850-950 cm⁻¹), confirming the formation of silanol groups.
-
The subsequent formation of Si-O-Si bonds due to condensation can be monitored by the appearance of a broad peak around 1000-1100 cm⁻¹.
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Implications for Drug Development
The ability of octylsilane to form stable, hydrophobic monolayers has significant implications for drug development, particularly in the areas of drug delivery and biocompatibility of medical devices.
Biocompatibility and Surface Interactions
The surface chemistry of an implanted medical device or a drug delivery vehicle plays a critical role in its interaction with biological systems. Octylsilane-modified surfaces, due to their hydrophobicity, can influence protein adsorption and subsequent cellular responses. Research has shown that alkylsilane-modified surfaces can inhibit the adhesion of human macrophages and the formation of foreign body giant cells, which are key events in the foreign body response to implanted materials.[7] This suggests that tuning the surface properties with octylsilane could be a strategy to improve the biocompatibility of medical implants.
Drug Delivery Systems
Silica nanoparticles, functionalized with various organosilanes, are being extensively explored as drug delivery systems.[8][9] The octyl groups can be used to create a hydrophobic environment within the pores of mesoporous silica nanoparticles, which can be advantageous for loading and controlling the release of hydrophobic drugs. Furthermore, the silane chemistry allows for the covalent attachment of targeting ligands or other functional molecules to the surface of these nanoparticles, enabling the development of sophisticated and targeted drug delivery platforms.
Visualizations
Caption: Reaction pathway for octylsilane surface modification.
Caption: Experimental workflow for SAM formation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Octylsilane | C8H20Si | CID 70101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Protonation, Hydrolysis, and Condensation of Mono- and Trifunctional Silanes at the Air/Water Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Alkylsilane-modified surfaces: inhibition of human macrophage adhesion and foreign body giant cell formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioinspired silica as drug delivery systems and their biocompatibility - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 9. Biocompatibility, Biodistribution, and Drug-Delivery Efficiency of Mesoporous Silica Nanoparticles for Cancer Therapy in Animals - PMC [pmc.ncbi.nlm.nih.gov]
